methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate is a complex organic compound that belongs to the class of chromenone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate typically involves multi-step organic reactions. The process may start with the preparation of the chromenone core, followed by the introduction of the dimethoxyphenyl and oxobutanoate groups. Common reagents used in these reactions include methanol, dimethoxybenzene, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
- Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxopentanoate
Uniqueness
Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate stands out due to its unique combination of functional groups, which may confer specific biological activities and chemical reactivity.
Conclusion
This compound is a compound with significant potential in various scientific fields. Further research is needed to fully understand its properties and applications.
Biological Activity
Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate is a complex organic compound classified as a coumarin derivative. This compound possesses a unique structure that contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The presence of multiple methoxy groups enhances its solubility and potentially its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C24H24O9, with a molecular weight of approximately 440.44 g/mol. The structure includes:
- Coumarin Backbone : A bicyclic structure consisting of a benzene ring fused to a pyrone ring.
- Methoxy Groups : Located at the 7 and 8 positions, enhancing solubility and biological activity.
- Butanoate Group : Critical for biological activity and interaction with targets.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C24H24O9 |
Molecular Weight | 440.44 g/mol |
Key Functional Groups | Methoxy (-OCH₃), Butanoate |
Biological Class | Coumarin Derivative |
Antimicrobial Properties
Coumarin derivatives, including the compound , have been extensively studied for their antibacterial , antifungal , and anticancer properties. Research indicates that similar compounds can inhibit bacterial growth effectively and exhibit cytotoxic effects against various cancer cell lines.
- Antibacterial Activity : Studies have shown that this compound demonstrates significant antibacterial activity against various pathogens.
- Anticancer Effects : In vitro studies have reported that this compound exhibits cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
- Cell Cycle Modulation : It may induce apoptosis in cancer cells by modulating cell cycle progression.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antibacterial | Significant inhibition of bacterial growth |
Antifungal | Effective against fungal pathogens |
Anticancer | Cytotoxic effects on cancer cell lines |
Study on Anticancer Activity
A notable study investigated the anticancer properties of this compound against human cancer cell lines. The results indicated that the compound had an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, suggesting superior potency in inducing cell death.
Study on Antibacterial Efficacy
Another research focused on the antibacterial efficacy of this compound against multi-drug resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than many conventional antibiotics, highlighting its potential as a novel antibacterial agent.
Properties
Molecular Formula |
C24H24O9 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)-4-(3,4-dimethoxyphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C24H24O9/c1-28-18-8-6-13(10-20(18)30-3)17(25)11-16(24(27)32-5)15-12-21(26)33-22-14(15)7-9-19(29-2)23(22)31-4/h6-10,12,16H,11H2,1-5H3 |
InChI Key |
UVDXSNPODWVQRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(C2=CC(=O)OC3=C2C=CC(=C3OC)OC)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.